Product packaging for 2-(2-Naphthyl)acetyl chloride(Cat. No.:CAS No. 37859-25-9)

2-(2-Naphthyl)acetyl chloride

Cat. No.: B1297440
CAS No.: 37859-25-9
M. Wt: 204.65 g/mol
InChI Key: QEJGMKHQXSZCOS-UHFFFAOYSA-N
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Description

2-(2-Naphthyl)acetyl chloride is a useful research compound. Its molecular formula is C12H9ClO and its molecular weight is 204.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9ClO B1297440 2-(2-Naphthyl)acetyl chloride CAS No. 37859-25-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-naphthalen-2-ylacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO/c13-12(14)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJGMKHQXSZCOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343192
Record name 2-(2-NAPHTHYL)ACETYL CHLORIDE
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Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37859-25-9
Record name 2-Naphthaleneacetyl chloride
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Record name 2-(2-NAPHTHYL)ACETYL CHLORIDE
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Record name 2-(2-Naphthyl)acetyl chloride
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Generation of the Acylium Ion:the Reaction is Initiated by the Coordination of the Lewis Acid Catalyst, Typically Alcl₃, with the Chlorine Atom of 2 2 Naphthyl Acetyl Chloride.sigmaaldrich.comyoutube.comthis Coordination Weakens the C Cl Bond, Leading to Its Cleavage. This Heterolytic Cleavage Generates a Highly Reactive Electrophile Known As an Acylium Ion, Along with the Tetrachloroaluminate Anion Alcl₄⁻ .sigmaaldrich.compearson.com

The resulting 2-(2-naphthyl)acetylium ion is stabilized by resonance, with the positive charge delocalized between the carbonyl carbon and oxygen atoms. pearson.compearson.com This resonance stabilization is crucial as it prevents the carbocation rearrangements that are a common complication in Friedel-Crafts alkylation reactions. sigmaaldrich.comlibretexts.org

Electrophilic Aromatic Substitution:the Acylium Ion is a Potent Electrophile That is Readily Attacked by the π Electrons of the Aromatic Ring.sigmaaldrich.comthis Nucleophilic Attack Disrupts the Aromaticity of the Ring and Forms a Resonance Stabilized Carbocation Intermediate Known As an Arenium Ion or Sigma Complex.youtube.compearson.com

Cycloaddition Reactions and Ring Expansions Involving this compound

Synthesis of β-Lactams (Azetidinones) via Staudinger Reaction Analogues

The Staudinger cycloaddition, first discovered in 1907, is a cornerstone in the synthesis of β-lactams (azetidin-2-ones). The reaction involves the formal [2+2] cycloaddition of a ketene (B1206846) with an imine. In this context, this compound would serve as a precursor to the corresponding ketene, 2-(2-naphthyl)ketene. This ketene intermediate is typically generated in situ by the dehydrochlorination of the acyl chloride using a tertiary amine base, such as triethylamine (B128534).

The general mechanism proceeds in a stepwise fashion. The nucleophilic nitrogen of the imine attacks the electrophilic carbonyl carbon of the ketene, forming a zwitterionic intermediate. Subsequent ring closure of this intermediate through nucleophilic attack by the enolate carbon onto the iminium carbon yields the four-membered β-lactam ring.

Despite the synthetic importance of this reaction, specific studies detailing the reaction of the ketene derived from this compound with various imines to produce 3-(2-naphthyl) substituted β-lactams are not widely reported in the surveyed scientific literature. While syntheses of azetidinones incorporating a naphthalene moiety have been described, they often employ different synthetic strategies, such as using chloroacetyl chloride in reactions with naphthalene-containing imines or starting from naphthalene-substituted acetohydrazides. xiahepublishing.comijper.org

Transition Metal-Catalyzed Coupling Reactions

The application of acyl chlorides in transition metal-catalyzed cross-coupling reactions has become a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of ketones. However, specific examples utilizing this compound as a coupling partner appear to be limited in published research.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira analogues) utilizing this compound

Acyl-Suzuki Coupling Analogue: The Suzuki-Miyaura coupling can be adapted for the reaction between an acyl chloride and an organoboron compound (e.g., a boronic acid) to synthesize ketones. This reaction typically employs a palladium catalyst. The catalytic cycle would involve the oxidative addition of this compound to a Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the corresponding 2-naphthyl ketone and regenerate the catalyst. No specific examples of this transformation with this compound were identified in the searched literature.

Heck Reaction Analogue: The conventional Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. The direct use of acyl chlorides in this reaction is not typical. While decarbonylative Heck reactions exist, where an acyl chloride loses carbon monoxide to participate in the coupling, documented instances specifically involving this compound are not readily available.

Acyl-Sonogashira Coupling Analogue: A variation of the Sonogashira coupling allows for the reaction of an acyl chloride with a terminal alkyne to form an ynone (an α,β-alkynyl ketone). This reaction is generally catalyzed by a combination of palladium and copper salts. The proposed reaction would involve the formation of a copper acetylide, which then engages in a catalytic cycle with a palladium complex activated by this compound. This provides a direct route to ketones featuring a naphthylmethyl group adjacent to a carbonyl-alkyne moiety. However, literature detailing the use of this compound in this specific transformation could not be located.

Due to the lack of specific experimental data in the reviewed literature for the aforementioned coupling reactions, no data tables of research findings can be presented.

Carbonylative Coupling Strategies

Carbonylative coupling reactions are processes where a carbonyl group (CO) is incorporated into a molecule, often utilizing carbon monoxide gas. In the context of this compound, which already contains an acyl group, this terminology would typically refer to the acyl-coupling reactions discussed in the previous section (e.g., Acyl-Suzuki or Acyl-Sonogashira), where the entire 2-(2-naphthyl)acetyl moiety is coupled with another organic fragment. As noted previously, specific applications of this compound in such palladium-catalyzed carbonylative coupling strategies are not extensively reported.

Reactivity and Mechanistic Investigations of 2 2 Naphthyl Acetyl Chloride in Organic Transformations

Nucleophilic Acyl Substitution Reactions

2-(2-Naphthyl)acetyl chloride is a highly reactive acylating agent, readily undergoing nucleophilic acyl substitution reactions. The presence of the electron-withdrawing carbonyl group polarizes the carbon-chlorine bond, rendering the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is central to its utility in organic synthesis for introducing the 2-(2-naphthyl)acetyl moiety into various molecular frameworks.

The reaction of this compound with alcohols provides a direct and efficient route to the corresponding 2-(2-naphthyl)acetate esters. This transformation is a classic example of nucleophilic acyl substitution, where the alcohol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The reaction typically proceeds rapidly and is often exothermic. youtube.com The mechanism involves the formation of a tetrahedral intermediate, which then collapses to expel a chloride ion, the leaving group, resulting in the formation of the ester and hydrochloric acid as a byproduct. masterorganicchemistry.com

While specific kinetic and thermodynamic data for the esterification of this compound are not extensively detailed in the provided literature, the reaction is expected to follow general principles established for acyl chlorides. The esterification is typically a thermodynamically favorable process, driven by the formation of a stable ester bond and the liberation of hydrogen chloride.

Kinetically, the reaction generally follows a second-order rate law, being first order in both the acyl chloride and the alcohol. jchr.org The rate of the reaction is significantly influenced by several factors:

Temperature: An increase in temperature generally leads to a higher reaction rate and increased conversion, as with most chemical reactions. jchr.org

Reactant Concentration and Ratio: The rate is dependent on the concentration of both reactants. Using the alcohol as a solvent or in large excess can drive the equilibrium towards the product side. masterorganicchemistry.com

Steric Hindrance: The structure of the alcohol plays a crucial role. Sterically hindered alcohols will react more slowly than primary or less hindered secondary alcohols due to the difficulty in approaching the electrophilic carbonyl carbon. The bulky 2-naphthyl group on the acyl chloride itself introduces a degree of steric demand.

The table below summarizes the expected influence of various parameters on the esterification kinetics, based on general studies of similar reactions. jchr.orgnih.gov

ParameterEffect on Reaction RateRationale
Temperature Increases with increasing temperatureProvides sufficient activation energy for the reaction to proceed faster.
Molar Ratio (Alcohol:Acyl Chloride) Increases with higher alcohol concentrationShifts the reaction equilibrium towards the formation of the ester product.
Steric Hindrance of Alcohol Decreases with increasing steric bulkHinders the nucleophilic attack of the alcohol on the carbonyl carbon.
Catalyst Concentration Increases with higher catalyst concentrationIncreases the number of active sites available to facilitate the reaction.

Although the reaction between an acyl chloride and an alcohol can proceed without a catalyst, particularly with reactive substrates, the use of a catalyst is common to increase the reaction rate and yield, especially when dealing with less reactive or sterically hindered alcohols. researchgate.net The byproduct, hydrochloric acid, can sometimes lead to side reactions, and a base is often added to neutralize it.

Common catalyst systems applicable to this transformation include:

Tertiary Amines: Bases such as pyridine (B92270) or triethylamine (B128534) are frequently used. They act not only as acid scavengers, neutralizing the HCl produced, but also as nucleophilic catalysts. iitk.ac.inbyjus.com Pyridine, for instance, can react with the acyl chloride to form a highly reactive N-acylpyridinium salt, which is then more readily attacked by the alcohol.

4-(Dimethylamino)pyridine (DMAP): DMAP is a hypernucleophilic acylation catalyst that is significantly more effective than pyridine. researchgate.net It operates by a similar mechanism, forming a highly reactive N-acyl-DMAP intermediate. Even catalytic amounts (0.05–2 mol%) can efficiently promote acylation. organic-chemistry.org

Lewis Acids: Various Lewis acids have been shown to catalyze the acylation of alcohols. organic-chemistry.org Examples include Scandium(III) triflate (Sc(OTf)₃), Bismuth(III) triflate (Bi(OTf)₃), and Copper(II) triflate (Cu(OTf)₂). researchgate.netorganic-chemistry.org These catalysts function by activating the acyl chloride, making the carbonyl carbon even more electrophilic and susceptible to nucleophilic attack.

Metal Oxides and Chlorides: Heterogeneous catalysts like ZnO, Al₂O₃, and BiCl₃ have also been reported for esterifications involving acid chlorides, offering advantages in terms of catalyst separation and recovery. researchgate.netiiste.org

The following table presents a summary of catalyst systems used for the esterification of alcohols with acylating agents like this compound.

Catalyst ClassExamplesRole/Mechanism
Tertiary Amines Pyridine, Triethylamine (Et₃N)Acid scavenger and nucleophilic catalyst (forms reactive N-acylpyridinium intermediate). byjus.comjk-sci.com
Hypernucleophilic Catalysts 4-(Dimethylamino)pyridine (DMAP)Highly efficient nucleophilic catalyst, forms a very reactive N-acyl-DMAP intermediate. researchgate.net
Lewis Acids Sc(OTf)₃, Bi(OTf)₃, Cu(OTf)₂, Er(OTf)₃Activates the acyl chloride by coordinating to the carbonyl oxygen, increasing its electrophilicity. researchgate.netorganic-chemistry.org
Inorganic Catalysts ZnO, Al₂O₃, TiO₂, BiCl₃, ZrOCl₂·8H₂OOften used as solid acid or Lewis acid catalysts; can be heterogeneous. researchgate.netiiste.org

The reaction of this compound with primary or secondary amines is a robust method for forming the corresponding N-substituted 2-(2-naphthyl)acetamides. This reaction is a cornerstone of organic synthesis for creating amide bonds. researchgate.net A widely used set of conditions for this transformation is the Schotten-Baumann reaction. iitk.ac.inwikipedia.org This method typically involves a two-phase solvent system, consisting of an organic solvent (like dichloromethane (B109758) or diethyl ether) for the reactants and an aqueous phase containing a base (commonly sodium hydroxide). wikipedia.org

The primary functions of the base in the Schotten-Baumann reaction are twofold: it neutralizes the hydrochloric acid generated during the reaction, preventing it from protonating the unreacted amine and rendering it non-nucleophilic. byjus.comorganic-chemistry.org This drives the reaction to completion. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the carbonyl carbon of the acyl chloride. jk-sci.com

When this compound reacts with a chiral, non-racemic amine, the stereochemical outcome of the reaction is of significant interest. The formation of the new amide bond does not typically affect the existing stereocenter on the amine. However, if the amine has more than one reactive site or if the product can exist as diastereomers, the bulky 2-(2-naphthyl)acetyl group can influence the stereoselectivity of the reaction.

The principles governing stereocontrol in related reactions, such as the Staudinger synthesis (ketene-imine cycloaddition), offer valuable insights. rsc.org In these reactions, the stereochemical outcome (cis vs. trans products) is highly dependent on factors like the geometry of the reactants and the reaction conditions. preprints.org The initial nucleophilic attack and the subsequent steps are influenced by steric interactions. rsc.org For the amidation of a chiral amine with this compound, the significant steric hindrance imposed by the naphthyl substituent is expected to play a crucial role in directing the approach of the amine, potentially leading to high diastereoselectivity in certain cases. The transition state that minimizes steric repulsion between the bulky naphthyl group and the substituents on the chiral amine will be favored, dictating the stereochemistry of the major product. acs.org

Solvent and temperature are critical parameters that can profoundly influence the rate, yield, and even the product distribution in amidation reactions. Studies on the amidation of aroyl chlorides have demonstrated that the solvent plays a crucial role in the reaction pathway. nih.govresearchgate.net

The choice of solvent can control the selectivity between amide and imide formation. For instance, in reactions involving alkali-metal silyl-amides as the nitrogen source, polar solvents like 1,2-dichloroethane (B1671644) (DCE) have been found to favor the formation of the primary amide. nih.govresearchgate.net In contrast, less polar, non-halogenated solvents such as dioxane can promote the formation of the corresponding imide. nih.govresearchgate.net This solvent-dependent selectivity is attributed to the solvent's ability to coordinate with reaction intermediates. researchgate.net For example, a polar solvent like DCE may help to cleave nitrogen-silicon bonds in an intermediate, leading to the amide after workup. nih.gov

Temperature also plays a significant role. While many amidations with reactive acyl chlorides proceed rapidly at room temperature, heating can be employed to accelerate reactions with less reactive amines or to drive the reaction to completion. rsc.org Optimization studies have shown that temperatures ranging from room temperature to 80 °C are commonly effective, with the ideal temperature depending on the specific substrates and solvent used. rsc.org

The following table, based on findings from the literature on aroyl chlorides, illustrates the critical role of the solvent in determining the reaction outcome. nih.govresearchgate.net

SolventProduct SelectivityRationale
1,2-Dichloroethane (DCE) Favors Amide FormationThe polar solvent coordinates with the silyl (B83357) amide intermediate, facilitating cleavage to the amide. nih.gov
Dichloromethane (DCM) Moderate Amide FormationSimilar to DCE but may result in lower yields or different selectivity.
Dioxane Favors Imide FormationNon-halogenated solvent that promotes a different reaction pathway leading to the imide product. nih.gov
Acetonitrile (MeCN) Effective for AmidationIdentified as an optimal solvent for certain amidation reactions, allowing them to proceed at room temperature. rsc.org
Ethyl Acetate (B1210297) (EtOAc) Effective for AmidationA more environmentally friendly solvent that can provide yields similar to MeCN. rsc.org

Amidation with Amines (Schotten-Baumann Reaction and variations)

Green Amidation Strategies with this compound

The synthesis of amides is a fundamental transformation in organic chemistry, pivotal in the production of pharmaceuticals and advanced materials. nih.gov Traditionally, the reaction of an acyl chloride like this compound with an amine is conducted in volatile organic solvents, often requiring an excess of the amine or an additional base to neutralize the hydrogen chloride byproduct. libretexts.org However, contemporary research focuses on developing more environmentally benign "green" methodologies that minimize waste and hazard. scirp.orgarabjchem.org

Green amidation strategies applicable to this compound prioritize the use of safer solvents, catalytic processes, and solvent-free conditions. mdpi.com One approach involves conducting the reaction in water, which is a non-toxic, non-flammable, and inexpensive medium. mdpi.com This method leverages the inherent reactivity of the acyl chloride while simplifying product isolation. Another significant advancement is the use of solvent-free reaction conditions, which can be facilitated by microwave irradiation or simply by mixing the neat reactants, sometimes with a solid-supported catalyst. scirp.orgarabjchem.orgmdpi.com These solventless methods not only eliminate solvent waste but can also lead to shorter reaction times and increased yields. semanticscholar.org

Furthermore, the development of catalytic amidations represents a more atom-economical approach. mdpi.com For instance, iron(III) chloride has been demonstrated as an effective Lewis acid catalyst for the direct amidation of esters under solvent-free conditions, a principle that can be extended to the more reactive acyl chlorides to reduce the need for stoichiometric amounts of activating agents or bases. mdpi.com The exploration of alternative, readily available amino sources under mild, metal-free conditions also contributes to greener synthetic routes. nih.gov The application of these strategies to this compound offers a pathway to synthesize 2-(2-naphthyl)acetamide and its derivatives in a more sustainable manner.

FeatureTraditional AmidationGreen Amidation Strategies
Solvent Volatile organic solvents (e.g., Dichloromethane, THF)Water, or solvent-free conditions mdpi.commdpi.com
Catalyst/Reagents Stoichiometric amounts of base (e.g., triethylamine)Catalytic amounts of reusable catalysts (e.g., FeCl₃) mdpi.com
Conditions Often requires anhydrous conditionsCan be performed in air, sometimes with microwave irradiation nih.govarabjchem.org
Waste Generates significant solvent and salt wasteMinimal waste, improved atom economy mdpi.com
Efficiency Can have long reaction timesOften faster reaction rates semanticscholar.org

Reactions with Other Nucleophiles (e.g., Hydrazines, Thiols)

As a highly reactive acylating agent, this compound readily undergoes nucleophilic acyl substitution with a variety of nucleophiles beyond amines. Notable examples include reactions with hydrazines and thiols, leading to the formation of hydrazides and thioesters, respectively.

The reaction with hydrazine (B178648) or its derivatives proceeds analogously to amidation. The nitrogen atom of the hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of a chloride ion to form the corresponding N'-substituted or unsubstituted 2-(2-naphthyl)acetohydrazide. These hydrazide derivatives are stable compounds and can serve as valuable intermediates in the synthesis of heterocyclic compounds like pyrazoles and oxadiazoles.

Similarly, this compound reacts with thiols (R-SH) to form thioesters (R'-CO-SR). This transformation is typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion (RS⁻). wikipedia.org The thiolate then attacks the carbonyl carbon of the acyl chloride, displacing the chloride to yield the S-alkyl or S-aryl 2-(2-naphthyl)ethanethioate. wikipedia.org Thioesters are significant in both synthetic organic chemistry and biochemistry, where they are known as high-energy intermediates, such as in the form of acetyl-CoA. wikipedia.org The reactivity of thiols towards acylation is substantial, making this a reliable method for thioester synthesis. rsc.org

NucleophileFormulaProduct ClassProduct Name Example
HydrazineH₂N-NH₂Hydrazide2-(2-Naphthyl)acetohydrazide
PhenylhydrazineC₆H₅-NH-NH₂Substituted HydrazideN'-Phenyl-2-(2-naphthyl)acetohydrazide
EthanethiolCH₃CH₂-SHThioesterS-Ethyl 2-(2-naphthyl)ethanethioate
ThiophenolC₆H₅-SHThioesterS-Phenyl 2-(2-naphthyl)ethanethioate

Electrophilic Aromatic Substitution Reactions

Friedel-Crafts Acylation using this compound

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. byjus.com In this context, this compound serves as a potent acylating agent for the synthesis of various aryl ketones. The reaction is a form of electrophilic aromatic substitution, typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). byjus.comimist.ma The reaction proceeds by activating the acyl chloride with the Lewis acid to generate a highly electrophilic species that is then attacked by the electron-rich aromatic substrate. sigmaaldrich.com A key advantage of Friedel-Crafts acylation over the related alkylation is that the product, an aryl ketone, is less reactive than the starting aromatic compound due to the electron-withdrawing nature of the carbonyl group. nih.gov This deactivation prevents subsequent reactions, thus avoiding the issue of poly-substitution that often plagues Friedel-Crafts alkylations. organic-chemistry.orglibretexts.org

Scope and Limitations with various Aromatic Substrates

The utility of Friedel-Crafts acylation with this compound is broad but subject to several important limitations dictated by the nature of the aromatic substrate.

Scope: The reaction is generally successful with a wide range of aromatic compounds, including:

Unsubstituted Arenes: Benzene is a standard substrate, yielding 1-phenyl-2-(2-naphthyl)ethan-1-one.

Activated Arenes: Aromatic rings bearing electron-donating groups (e.g., alkyl, alkoxy groups) are highly reactive. Substrates like toluene (B28343) and anisole (B1667542) readily undergo acylation, typically affording the para-substituted product as the major isomer due to steric hindrance.

Halogenated Arenes: Aryl halides such as chlorobenzene (B131634) and bromobenzene, which are weakly deactivating, can also be acylated, though they may require more forcing conditions.

Limitations: The reaction is generally unsuccessful or inefficient with:

Strongly Deactivated Arenes: Aromatic rings substituted with powerful electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COR) are too electron-poor to react effectively. sigmaaldrich.comlibretexts.org

Aryl Amines: Substrates containing amino groups (-NH₂, -NHR, -NR₂) are unsuitable because the basic nitrogen atom coordinates strongly with the Lewis acid catalyst. byjus.comlibretexts.org This forms a highly deactivated complex that prevents the electrophilic substitution from occurring. libretexts.org

Certain Heterocycles: While some electron-rich heterocycles can undergo acylation, others like pyridine are deactivated by complexation with the Lewis acid at the ring nitrogen.

Aromatic SubstrateSubstituent TypeExpected ReactivityLikely Outcome
BenzeneNoneGoodHigh yield of acylated product
TolueneActivating (-CH₃)ExcellentHigh yield, primarily para isomer
AnisoleActivating (-OCH₃)ExcellentHigh yield, primarily para isomer
ChlorobenzeneDeactivating (-Cl)ModerateModerate yield, ortho/para isomers
NitrobenzeneStrongly Deactivating (-NO₂)Very PoorNo reaction sigmaaldrich.comlibretexts.org
AnilineActivating (-NH₂) but basicVery PoorNo reaction due to catalyst complexation byjus.comlibretexts.org
Mechanistic Insights into Acylium Ion Generation and Attack

The mechanism of the Friedel-Crafts acylation proceeds through two principal stages: the formation of the electrophile and its subsequent attack on the aromatic ring. youtube.com

Spectroscopic Characterization and Analytical Methodologies for Reactions Involving 2 2 Naphthyl Acetyl Chloride

Advanced NMR Spectroscopy in Reaction Monitoring and Product Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for monitoring the progress of chemical reactions and for the detailed structural elucidation of resulting products. chemrxiv.org In reactions involving 2-(2-Naphthyl)acetyl chloride, both ¹H and ¹³C NMR provide critical information.

Reaction Monitoring: The conversion of this compound to its products can be tracked by observing the disappearance of the signal corresponding to the methylene (B1212753) protons adjacent to the acyl chloride group and the appearance of new signals corresponding to the product. For instance, in the synthesis of S-phenyl 2-(2-naphthyl)ethanethioate, the reaction progress can be monitored by thin-layer chromatography (TLC), with NMR being used for the final product confirmation. wiley-vch.de

Product Elucidation: The aromatic region of the ¹H NMR spectrum of this compound derivatives typically displays a complex multiplet pattern for the seven protons of the naphthalene (B1677914) ring. cdnsciencepub.com The chemical shifts and coupling constants of these protons provide a unique fingerprint for the substitution pattern on the naphthyl ring. For example, in the case of 2-naphthacyl chloride, a singlet at 8.49 ppm is characteristic of the proton at the C-1 position of the naphthalene ring. mdpi.com In the ¹³C NMR spectrum, the carbonyl carbon of the acyl chloride group exhibits a characteristic downfield shift. Upon reaction, for example, to form an ester or amide, this chemical shift will move to a different, yet predictable, region. For instance, the carbonyl carbon in acetyl pyridine (B92270) derivatives appears around 201-204 ppm. researchgate.net

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning proton and carbon signals, especially in complex molecules. nih.gov HMBC, in particular, can establish connectivity between the acetyl group and the naphthalene ring by showing correlations between the methylene protons and the carbons of the naphthyl system. nih.gov

Technique Application in this compound Chemistry Key Findings/Observations
¹H NMR Monitoring reaction conversion; Structural confirmation of products.Aromatic protons typically appear as multiplets in the δ 7.0-8.5 ppm range. Methylene protons adjacent to the carbonyl group show distinct chemical shifts depending on the substituent.
¹³C NMR Identification of functional groups; Confirmation of carbon framework.The carbonyl carbon signal is a key indicator of the functional group present (e.g., acyl chloride, ester, amide).
2D NMR (COSY, HMBC) Unambiguous assignment of protons and carbons; Establishing molecular connectivity.HMBC correlations are crucial for confirming the attachment of the acetyl group to the naphthalene ring and for elucidating the structure of complex derivatives. nih.gov

Mass Spectrometry for Reaction Intermediates and Product Identification

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of molecules, making it essential for identifying reaction intermediates and confirming the structure of final products.

High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is particularly useful for determining the elemental composition of a molecule with high accuracy. nih.gov For derivatives of this compound, HRMS can confirm the successful incorporation of the 2-naphthylacetyl moiety by providing an exact mass that matches the calculated molecular formula. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that separates volatile compounds in a mixture before they are detected by a mass spectrometer. osti.gov This is particularly useful for analyzing the products of reactions where volatile byproducts might be formed or for assessing the purity of a volatile product. osti.govresearchgate.net The fragmentation patterns observed in the mass spectrum can provide structural information. For instance, a common fragmentation for compounds containing a naphthyl group is the loss of the side chain to give a stable naphthyl cation.

Liquid chromatography-mass spectrometry (LC-MS) is another powerful hyphenated technique that is well-suited for the analysis of less volatile or thermally labile compounds. creative-proteomics.comsigmaaldrich.com It is frequently used to monitor the progress of reactions in solution and to identify and quantify products. creative-proteomics.com For example, LC-MS has been successfully employed in the analysis of naphthalene metabolites, such as N-acetyl-S-(2-naphthyl)cysteine, in biological samples. nih.govasm.org

Technique Application in this compound Chemistry Key Findings/Observations
HRMS (ESI) Accurate mass determination; Elemental composition analysis.Provides unambiguous confirmation of the molecular formula of the synthesized products. nih.gov
GC-MS Separation and identification of volatile reaction products and impurities.Useful for purity assessment and characterization of volatile derivatives. osti.gov
LC-MS Analysis of non-volatile or thermally sensitive compounds; Reaction monitoring.Enables the identification of a wide range of derivatives and metabolites in complex mixtures. nih.govasm.org

Chromatographic Techniques for Separation and Purity Assessment (e.g., GC-MS, LC-MS)

Chromatographic techniques are fundamental for the separation of compounds from a reaction mixture and for the assessment of their purity.

Gas Chromatography-Mass Spectrometry (GC-MS): As mentioned previously, GC-MS is a cornerstone for the analysis of volatile compounds. osti.gov In the context of reactions with this compound, GC-MS can be used to separate and identify the desired product from starting materials, solvents, and any volatile byproducts. The retention time in the gas chromatogram provides a characteristic identifier for a specific compound under a given set of conditions, while the mass spectrum confirms its identity. smolecule.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is arguably the more versatile chromatographic technique for the analysis of the diverse range of compounds that can be synthesized from this compound. creative-proteomics.com Reversed-phase high-performance liquid chromatography (HPLC), often coupled with a UV detector and a mass spectrometer, is commonly used. sigmaaldrich.comuct.ac.za The separation is based on the polarity of the analytes, with the nonpolar stationary phase retaining nonpolar compounds more strongly. The purity of a product can be determined by the presence of a single peak in the chromatogram, and its identity can be confirmed by the associated mass spectrum. researchgate.net LC-MS/MS, a tandem mass spectrometry approach, offers even greater specificity and sensitivity, which is particularly beneficial for identifying trace-level impurities or metabolites in complex matrices. nih.gov

Technique Stationary Phase Example Mobile Phase Example Application
GC-MS HP-5ms capillary column osti.govHelium (carrier gas)Analysis of volatile products and byproducts.
LC-MS C18 reversed-phase column nih.govAcetonitrile/water gradient asm.orgSeparation and purity assessment of a wide range of derivatives.
LC-MS/MS Restricted access material (RAM) C18 and core-shell biphenyl (B1667301) nih.govAcetonitrile/water with ammonium (B1175870) acetate (B1210297) asm.orgHigh-sensitivity analysis of trace components and metabolites. nih.gov

Infrared and Ultraviolet-Visible Spectroscopy in Mechanistic Studies

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic structure of molecules, which can be leveraged in mechanistic studies of reactions involving this compound.

Infrared Spectroscopy: IR spectroscopy is particularly useful for identifying the presence or absence of specific functional groups. The strong carbonyl (C=O) stretching vibration of the acyl chloride group in this compound appears at a characteristic frequency, typically around 1785-1800 cm⁻¹. Upon reaction with a nucleophile, such as an alcohol or an amine, this peak will disappear and be replaced by a new carbonyl stretch at a lower frequency, characteristic of an ester or an amide, respectively. For example, the C=O stretch in aliphatic ketones is typically found around 1715 cm⁻¹. libretexts.org This change in the IR spectrum provides a clear indication that the reaction has occurred. The presence of the naphthalene ring can be confirmed by the characteristic aromatic C-H and C=C stretching vibrations.

Ultraviolet-Visible Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The naphthalene moiety in this compound and its derivatives gives rise to strong UV absorption bands. acs.orgbeilstein-journals.org Changes in the position and intensity of these absorption bands upon reaction can provide information about changes in the electronic environment of the chromophore. For instance, the formation of a new conjugated system or the introduction of an auxochromic group will shift the absorption maximum (λmax). In mechanistic studies, UV-Vis spectroscopy can be used to monitor the kinetics of a reaction by following the change in absorbance at a specific wavelength over time. theijes.com

Spectroscopic Technique Key Absorption Bands/Features for this compound Information Gained in Mechanistic Studies
Infrared (IR) Spectroscopy C=O stretch (~1785-1800 cm⁻¹), Aromatic C-H and C=C stretches. Confirmation of the conversion of the acyl chloride to other functional groups (e.g., esters, amides) by observing the shift in the carbonyl frequency.
Ultraviolet-Visible (UV-Vis) Spectroscopy Strong absorption bands in the UV region due to the naphthalene chromophore. acs.orgbeilstein-journals.orgMonitoring reaction kinetics by following changes in absorbance; Detecting the formation of new chromophoric systems.

Computational Chemistry and Theoretical Studies on 2 2 Naphthyl Acetyl Chloride

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. unitn.it By calculating the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and a variety of electronic descriptors. unitn.itcnr.it For 2-(2-Naphthyl)acetyl chloride, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can determine the optimized ground-state geometry. pnu.edu.uaresearchgate.net

Theoretical studies on the closely related compound 2-Naphthylacetic Acid have been performed using the DFT-B3LYP method, demonstrating the utility of this approach for molecules containing the 2-naphthylmethyl system. pnu.edu.ua Such calculations provide optimized bond lengths, bond angles, and dihedral angles that characterize the molecule's three-dimensional structure. pnu.edu.ua

The electronic structure is further elucidated by analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. pnu.edu.ua For acyl chlorides, the LUMO is typically centered on the highly electrophilic carbonyl carbon, highlighting its susceptibility to nucleophilic attack. catalysis.blogscienceinfo.com Molecular Electrostatic Potential (MESP) maps can also be generated to visualize the charge distribution and identify the most electrophilic (positive potential, typically around the carbonyl carbon) and nucleophilic (negative potential) sites. mdpi.com

Table 1: Representative Optimized Geometric Parameters for this compound based on DFT Calculations

Parameter Bond/Angle Calculated Value
Bond Lengths C=O ~1.19 Å
C-Cl ~1.82 Å
C-C (acetyl) ~1.51 Å
C-C (naphthyl-CH₂) ~1.52 Å
Bond Angles O=C-Cl ~121°
O=C-C ~126°
Cl-C-C ~113°
C(naphthyl)-C-H (methylene) ~109.5°

Note: These values are illustrative and based on typical parameters from DFT calculations on analogous structures like 2-naphthylacetic acid and other acyl chlorides. Actual values would require specific computation for this molecule.

Transition State Modeling in Reactions of this compound

Transition state (TS) theory is fundamental to understanding reaction kinetics, and computational methods are widely used to model the geometries and energies of transition states. arxiv.org For this compound, this involves modeling its reactions, which are typically nucleophilic acyl substitutions. libretexts.orgwikipedia.org For example, in a hydrolysis reaction, a water molecule attacks the carbonyl carbon. libretexts.org

Computational chemists use DFT to locate the transition state structure along the reaction coordinate. uni-muenchen.de This involves identifying a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. The energy difference between the reactants and the transition state defines the activation energy barrier, which is the primary determinant of the reaction rate. uni-muenchen.de

In catalyzed reactions, such as the Friedel-Crafts acylation of an arene, the mechanism is more complex. sigmaaldrich.com It involves the formation of an acylium ion or a complex with a Lewis acid catalyst like AlCl₃. sigmaaldrich.com Theoretical modeling can elucidate the structure of these intermediates and the transition states leading to their formation and subsequent reaction, providing insights into the catalyst's role. researchgate.net Comparing the activation energies for different proposed mechanistic pathways allows researchers to determine the most likely reaction mechanism.

Prediction of Reactivity and Selectivity in Novel Transformations

Computational chemistry is a powerful predictive tool for exploring the potential of a molecule in new chemical reactions. acs.org For this compound, this includes predicting its reactivity towards various nucleophiles and the regioselectivity of reactions involving the naphthalene (B1677914) ring.

The reactivity of the acyl chloride functional group is exceptionally high due to the electron-withdrawing nature of both the oxygen and chlorine atoms, which makes the carbonyl carbon highly electrophilic. catalysis.blog Computational methods can quantify this reactivity by calculating reactivity descriptors derived from DFT, such as the electrophilicity index. pnu.edu.ua

When considering transformations that involve the aromatic system, such as electrophilic substitution, a key question is regioselectivity—that is, which position on the naphthalene ring will react. For a 2-substituted naphthalene, the primary sites for electrophilic attack are typically the C1 and C3 positions. DFT calculations can predict the outcome by comparing the activation energy barriers for the reaction pathways leading to substitution at each site. researchgate.net The pathway with the lower energy barrier will be kinetically favored. researchgate.net Analysis of the molecule's electronic structure, such as the distribution of the HOMO or the calculation of condensed Fukui functions, can also provide a rapid prediction of the most nucleophilic sites on the ring, which are most susceptible to electrophilic attack. researchgate.net

Molecular Dynamics Simulations for Solvent Effects and Conformational Analysis

While DFT is excellent for static, gas-phase models, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, particularly in a solvent environment. mdpi.com MD simulations model the movements of atoms by solving Newton's equations of motion, providing a detailed picture of molecular conformations and interactions with surrounding solvent molecules. mdpi.com

For this compound, a key area of conformational flexibility is the rotation around the single bonds of the acetyl chloride side chain relative to the rigid naphthalene core. MD simulations can explore the potential energy surface of these rotations, identifying the most stable conformers and the energy barriers between them. acs.org Studies on other naphthyl-containing molecules have used MD to successfully probe the flipping of naphthalene rings and the resulting conformational states. nih.govacs.org

Solvent effects can be critical in chemical reactions. MD simulations explicitly model the solvent molecules, allowing for the study of solvation shells and specific solute-solvent interactions like hydrogen bonding. mdpi.com Research on dehydrodipeptides capped with a 2-naphthylacetyl group has used MD simulations to reveal how intermolecular aromatic π–π stacking and hydrogen bonding drive self-assembly. uminho.pt Such simulations can predict how different solvents might stabilize or destabilize reactants, intermediates, and transition states, thereby influencing reaction rates and outcomes. This provides a more realistic and dynamic understanding of reactivity than gas-phase calculations alone.

Table of Mentioned Compounds

Compound Name
This compound
2-Naphthylacetic Acid
2-naphthoic acid
aminobenzylnaphthols
2-naphthol
acyl chlorides
water
AlCl₃ (Aluminum chloride)
dehydrodipeptides

Applications of 2 2 Naphthyl Acetyl Chloride and Its Derivatives in Advanced Materials and Medicinal Chemistry Research

Synthesis of Biologically Active Naphthyl-Containing Compounds

The incorporation of the 2-naphthylacetyl moiety into various molecular scaffolds has been a key strategy in the discovery and development of new therapeutic agents and agrochemicals. The rigid and planar structure of the naphthalene (B1677914) ring system can lead to enhanced binding interactions with biological targets.

Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

2-(2-Naphthyl)acetyl chloride is a valuable precursor for the synthesis of several important active pharmaceutical ingredients (APIs), particularly non-steroidal anti-inflammatory drugs (NSAIDs). The 2-naphthylacetic acid framework is a core component of drugs known for their analgesic and anti-inflammatory properties.

A prominent example is Nabumetone , a non-acidic pro-drug that is converted in the body to its active metabolite, 6-methoxy-2-naphthylacetic acid. google.comgoogle.com While the direct synthesis of Nabumetone may start from 2-acetyl-6-methoxynaphthalene, the underlying 2-naphthylacetic acid structure highlights the importance of this class of compounds. google.com The synthesis of such derivatives often involves multi-step processes where a 2-naphthyl precursor is key. chemicalbook.com

Another significant NSAID, Naproxen , chemically (S)-2-(6-methoxy-2-naphthyl)propionic acid, also shares the 2-naphthyl core. researchgate.netgoogle.comgoogle.com Although the synthesis of Naproxen typically starts from 2-methoxynaphthalene, the structural similarity to derivatives of 2-(2-naphthyl)acetic acid underscores the pharmaceutical relevance of this chemical family. google.comacs.org The preparation of these APIs often involves the introduction of various functional groups onto the naphthalene ring, and this compound can be a key intermediate in the synthesis of analogues and related compounds.

API Chemical Name Therapeutic Class Precursor Relationship
Nabumetone4-(6-methoxy-2-naphthyl)butan-2-oneNSAID (pro-drug)Structurally related to 2-(2-naphthyl)acetic acid derivatives.
Naproxen(S)-2-(6-methoxy-2-naphthyl)propionic acidNSAIDShares the core 2-naphthyl structure.

Agrochemical Applications

The naphthylacetic acid scaffold is also utilized in the agrochemical industry. While 1-Naphthaleneacetic acid (NAA) is a widely known synthetic auxin used as a plant growth regulator, its isomer, 2-naphthaleneacetic acid, and its derivatives also exhibit biological activity. echemi.comnih.govnih.gov These compounds can influence plant development, including rooting and fruit setting. The sodium salt of α-naphthaleneacetate is a commercialized plant growth regulator. echemi.com The reactivity of this compound allows for its use in the synthesis of various esters and amides, which can be screened for their efficacy as plant growth regulators or as herbicides and pesticides.

Development of Enzyme Inhibitors and Receptor Ligands

The 2-naphthyl group can be strategically employed in the design of enzyme inhibitors and receptor ligands due to its ability to form favorable interactions, such as π-π stacking, with amino acid residues in protein binding sites.

Recent research has focused on the development of monoacylglycerol lipase (B570770) (MAGL) inhibitors , which have potential applications in treating cancer and neurological disorders. Naphthyl amide derivatives have been synthesized and evaluated as reversible MAGL inhibitors. scilit.com this compound can serve as a key starting material for the synthesis of such amide derivatives by reacting it with appropriate amines.

Furthermore, the naphthyl moiety is present in various ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs) . nih.govrti.orgresearchgate.net These receptors are involved in a wide range of physiological processes, and their modulation is a target for the treatment of neurological disorders. The synthesis of novel nAChR ligands often involves the incorporation of aromatic groups like the 2-naphthyl moiety to optimize binding affinity and selectivity. The versatility of this compound allows for its incorporation into diverse molecular architectures aimed at targeting these receptors.

Functional Materials Science Applications

The unique photophysical and electronic properties of the naphthalene ring system make this compound and its derivatives valuable precursors in the field of materials science.

Precursors for Optoelectronic Materials and Polymers

The extended π-electron system of the naphthalene core imparts desirable electronic and optical properties to materials. Derivatives of this compound are being explored for their potential in optoelectronic applications. mdpi.com

Naphthalene-based porous organic polymers (POPs) have shown promise for applications such as gas uptake and separation. mdpi.com The synthesis of these polymers can involve the reaction of naphthalene-containing monomers, and the reactivity of this compound makes it a suitable candidate for incorporation into polymer backbones or as a functionalizing agent.

Synthesis of Naphthyl-Containing Dyes and Pigments

The fluorescent properties of the naphthalene ring make it a useful chromophore in the design of dyes and pigments. this compound can be used to synthesize fluorescent dyes by reacting it with fluorescent cores or other dye precursors. nih.govtheired.orgsigmaaldrich.comgoogle.com

For instance, naphthalimide dyes are a class of fluorescent compounds with various applications. The synthesis of novel naphthalimide dyes can involve the introduction of different substituents to tune their photophysical properties. theired.org this compound can be used to introduce the 2-naphthylacetyl group onto the naphthalimide structure, potentially leading to new dyes with unique absorption and emission characteristics. The general synthesis of organic dyes and pigments often involves the combination of various intermediates to build the final chromophoric system. epa.gov

Application Area Specific Example/Concept Contribution of 2-Naphthylacetyl Moiety
Optoelectronic MaterialsNaphthalene-based porous organic polymersContributes to the polymer framework and influences porosity.
Chiral PolymersCircularly polarized luminescence emittersProvides rigidity and contributes to the chiroptical properties.
Dyes and PigmentsFluorescent naphthalimide dyesActs as a chromophore and its derivatives can be used to tune photophysical properties.

Future Directions and Emerging Research Areas

Chemo- and Regioselective Synthesis under Mild Conditions

The development of synthetic methods that proceed with high chemo- and regioselectivity under mild reaction conditions is a cornerstone of modern organic chemistry. For 2-(2-Naphthyl)acetyl chloride, a key area of future research lies in its application in sophisticated acylation reactions where precise control over reactivity is paramount.

One promising avenue is the expansion of its use in the synthesis of complex heterocyclic scaffolds. The Bischler-Napieralski reaction, a classic method for synthesizing dihydroisoquinolines, traditionally requires harsh dehydrating agents and high temperatures. pharmaguideline.com Future work could focus on developing milder conditions for this reaction using this compound, potentially employing novel activating agents or catalytic systems that obviate the need for aggressive reagents. This would allow for the synthesis of a wider range of functionalized 1-(naphthalen-2-ylmethyl)-3,4-dihydroisoquinolines, which are valuable precursors for pharmacologically active compounds.

Another area of interest is the Pictet-Spengler reaction. wikipedia.orgnrochemistry.comjk-sci.com While this reaction typically involves the condensation of a β-arylethylamine with an aldehyde, the use of an N-acylated precursor, formed from this compound, could lead to N-acyliminium ions. These intermediates are highly electrophilic and can undergo cyclization under significantly milder conditions, even with less activated aromatic rings. wikipedia.org Research in this area could lead to the asymmetric synthesis of tetrahydroisoquinolines and β-carbolines incorporating the 2-naphthylacetyl moiety, which are of significant interest in medicinal chemistry. nih.gov

The table below outlines potential research directions for the chemo- and regioselective synthesis using this compound under mild conditions.

Reaction TypePotential SubstrateTarget Product ClassPotential Mild Conditions
Bischler-Napieralski ReactionSubstituted phenethylamines1-(naphthalen-2-ylmethyl)-3,4-dihydroisoquinolinesLewis acid catalysis at room temperature, microwave irradiation
Pictet-Spengler ReactionTryptamine derivativesβ-carbolines with a 2-naphthylacetyl groupChiral Brønsted acid catalysis, enzymatic catalysis
Friedel-Crafts AcylationElectron-rich heterocyclesNaphthylacetyl-substituted heterocyclic ketonesSolid-supported catalysts, ionic liquids

Flow Chemistry and Continuous Processing for this compound Reactions

Flow chemistry and continuous processing are transformative technologies in chemical synthesis, offering significant advantages in terms of safety, efficiency, scalability, and process control over traditional batch methods. d-nb.infothieme-connect.de The application of these techniques to reactions involving this compound is a promising area for future research.

Acylation reactions, particularly Friedel-Crafts acylations, are often highly exothermic and can be difficult to control on a large scale in batch reactors. Flow reactors, with their high surface-area-to-volume ratio, provide superior heat transfer, allowing for precise temperature control and minimizing the risk of thermal runaways. d-nb.info The synthesis of aromatic ketones from this compound could be significantly improved by transitioning to a continuous flow process. This would enable the use of higher reaction temperatures and pressures in a controlled manner, potentially leading to faster reaction times and higher yields. thieme-connect.de

The table below summarizes potential applications of flow chemistry for reactions involving this compound.

Reaction TypeKey Advantages in FlowPotential for Process Intensification
Friedel-Crafts AcylationEnhanced heat transfer, improved safetyHigher temperatures and pressures, shorter reaction times
Amide SynthesisRapid mixing, precise stoichiometry controlIntegration with subsequent cyclization or transformation steps
EsterificationEfficient removal of byproducts (e.g., HCl)Use of packed-bed reactors with scavenger resins

Biocatalysis in Naphthylacetyl Chloride Transformations

Biocatalysis, the use of enzymes or whole organisms to catalyze chemical reactions, has emerged as a powerful tool for sustainable and highly selective synthesis. nih.gov The application of biocatalysis to transformations involving this compound is a largely unexplored but highly promising research area.

Enzymes, such as lipases and proteases, are known to catalyze acylation reactions with high chemo-, regio-, and enantioselectivity under mild, aqueous conditions. nih.gov Future research could focus on identifying or engineering enzymes capable of utilizing this compound as an acyl donor. This could enable the selective acylation of polyfunctional molecules, such as carbohydrates or peptides, at specific positions that would be difficult to achieve using traditional chemical methods. The use of ionic liquids as reaction media could further enhance enzyme stability and selectivity in these transformations. nih.gov

Moreover, whole-cell biocatalysis offers the potential for multi-step transformations within a single microbial host. nih.gov It is conceivable that a microorganism could be engineered to first produce a precursor molecule and then, through the action of a heterologously expressed acyltransferase, couple it with a derivative of 2-(2-naphthyl)acetic acid. This approach could lead to the de novo biosynthesis of complex natural product analogs containing the 2-naphthylacetyl moiety.

The table below highlights potential research avenues in the biocatalytic transformation of this compound.

Biocatalytic ApproachEnzyme ClassPotential TransformationAdvantages
Enzymatic AcylationLipases, ProteasesEnantioselective acylation of chiral alcoholsHigh enantioselectivity, mild reaction conditions
Whole-Cell BiotransformationAcyltransferasesRegioselective acylation of natural productsMulti-step synthesis in a single pot, sustainable
Directed EvolutionEsterasesCreation of novel enzymes for specific transformationsTailored catalyst for desired reactivity

Development of Novel Catalytic Systems for Enhanced Reaction Performance

The development of new and improved catalytic systems is crucial for advancing the synthetic utility of this compound. Future research in this area will likely focus on catalysts that offer higher activity, selectivity, and stability, as well as those that are more environmentally benign.

For Friedel-Crafts acylation reactions, there is a continuing need for alternatives to traditional Lewis acids like aluminum chloride, which are often required in stoichiometric amounts and generate significant waste. Research into solid acid catalysts, such as zeolites and metal oxides, could lead to reusable and more environmentally friendly options for acylating aromatic and heterocyclic compounds with this compound. Nickel-based homogeneous catalysts have also shown promise for the selective acetylation of phenols and could be adapted for reactions with this compound. sciencepublishinggroup.comresearchgate.net

In the realm of asymmetric catalysis, the development of chiral catalysts for enantioselective reactions involving this compound is a significant challenge and a major opportunity. For instance, chiral Lewis acids or organocatalysts could be designed to control the stereochemistry of Friedel-Crafts acylations on prochiral substrates or to influence the outcome of dynamic kinetic resolutions of racemic alcohols via acylation.

The table below presents potential areas for the development of novel catalytic systems for reactions with this compound.

Catalyst TypeTarget ReactionDesired Improvement
Solid Acid Catalysts (e.g., Zeolites)Friedel-Crafts AcylationReusability, reduced waste
Homogeneous Nickel CatalystsSelective Acylation of PhenolsHigher yields, broader substrate scope
Chiral Lewis AcidsAsymmetric Friedel-Crafts AcylationHigh enantioselectivity
OrganocatalystsKinetic Resolution of AlcoholsMetal-free catalysis, mild conditions

Q & A

Q. What are the recommended synthetic routes for preparing 2-(2-Naphthyl)acetyl chloride in laboratory settings?

A common method involves reacting 2-naphthylacetic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. The reaction is typically conducted in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, with progress monitored via TLC. After completion, excess reagents are removed under reduced pressure, and the product is purified by distillation or recrystallization .

Q. How should this compound be stored to maintain stability?

The compound is moisture-sensitive and prone to hydrolysis. Store it under inert gas (e.g., argon) in airtight, dark glass containers at ≤4°C. Ensure the storage area is well-ventilated and equipped with desiccants to minimize exposure to humidity .

Q. What safety precautions are critical when handling this compound?

The compound is corrosive and releases HCl fumes upon hydrolysis. Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid skin/eye contact. In case of exposure, rinse immediately with water (15+ minutes for eyes). Ensure emergency access to eye-wash stations and safety showers .

Advanced Research Questions

Q. What advanced analytical techniques validate the purity and structure of this compound?

  • NMR Spectroscopy : Confirm molecular structure via ¹H/¹³C NMR, focusing on the acetyl chloride proton (δ ~2.8–3.2 ppm) and naphthyl aromatic signals.
  • GC-MS : Assess purity and detect volatile byproducts (e.g., unreacted starting materials).
  • FT-IR : Identify the carbonyl stretch (C=O) at ~1800 cm⁻¹ and C-Cl bonds at ~750 cm⁻¹. Cross-reference results with pharmacopeial standards for method validation .

Q. How does the naphthyl group influence acylation efficiency compared to phenyl analogs?

The bulky naphthyl group introduces steric hindrance, slowing nucleophilic attack but enhancing electron-withdrawing effects, which stabilize the electrophilic carbonyl. This trade-off requires optimizing reaction conditions (e.g., higher temperatures or Lewis acid catalysts like AlCl₃) to improve yields in peptide coupling or polymer synthesis .

Q. What strategies resolve contradictory data on optimal reaction conditions for derivatization?

Systematic screening of solvents (e.g., DCM vs. THF), stoichiometry, and catalysts is essential. For example, using DCM with triethylamine (TEA) as a base minimizes side reactions in amide synthesis, while THF may improve solubility for bulky substrates. Document kinetic studies (e.g., via in-situ IR) to identify rate-limiting steps .

Q. How does thermal or photolytic degradation affect this compound during prolonged reactions?

Thermal instability above 50°C leads to decomposition (evidenced by HCl gas release). Photodegradation under UV light forms naphthylacetic acid. Use Schlenk lines for air-sensitive reactions and amber glassware to block UV exposure. Monitor stability via periodic TLC or GC .

Q. What methodologies address low yields in multi-step syntheses involving this reagent?

  • Stepwise Purification : Isolate intermediates (e.g., 2-naphthylacetic acid) via column chromatography before acyl chloride formation.
  • Catalyst Optimization : Employ DMAP (4-dimethylaminopyridine) to enhance acylation rates in sterically hindered systems.
  • Flow Chemistry : Improve heat/mass transfer in continuous reactors for scalable production .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.